4-isopropoxy-1H-indazol-5-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-propan-2-yloxy-1H-indazol-5-ol |
InChI |
InChI=1S/C10H12N2O2/c1-6(2)14-10-7-5-11-12-8(7)3-4-9(10)13/h3-6,13H,1-2H3,(H,11,12) |
InChI Key |
RDPIOGSYDMOHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC2=C1C=NN2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Isopropoxy 1h Indazol 5 Ol and Its Analogs
Strategic Approaches to the Indazole Core Formation
The formation of the indazole nucleus is the cornerstone of synthesizing 4-isopropoxy-1H-indazol-5-ol and its analogs. Various strategic approaches have been developed, ranging from classical condensation reactions to modern transition metal-catalyzed cross-coupling and cycloaddition reactions. These strategies offer diverse pathways to access the indazole scaffold, each with its own advantages in terms of substrate scope, functional group tolerance, and reaction conditions.
Catalyst-mediated reactions have revolutionized the synthesis of indazoles by providing milder and more efficient routes compared to traditional methods. These reactions often involve the formation of key carbon-nitrogen and nitrogen-nitrogen bonds in the final cyclization step. Both transition metals and acid/base catalysts have been extensively explored for their ability to promote the formation of the indazole ring.
Transition metal catalysis has emerged as a powerful tool for the synthesis of indazoles, enabling the use of a wide range of starting materials and offering high levels of control over regioselectivity. benthamdirect.comnitk.ac.in Palladium, copper, and rhodium are among the most versatile metals used in these transformations.
Palladium-Catalyzed Routes: Palladium catalysts are widely used for their ability to facilitate carbon-nitrogen bond formation through processes like the Buchwald-Hartwig amination. nih.gov The synthesis of 1-aryl-1H-indazoles can be achieved through the palladium-catalyzed cyclization of arylhydrazones derived from 2-bromoaldehydes and 2-bromoacetophenones. acs.org This intramolecular amination is effective with various palladium catalysts and ligands. acs.orgacs.org Furthermore, palladium-catalyzed C-H activation followed by intramolecular amination of benzophenone (B1666685) tosylhydrazones provides another efficient route to the indazole core. nih.gov The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, is also a highly effective method for forming C-C bonds to create novel indazole compounds. nih.gov
| Catalyst System | Starting Materials | Reaction Type | Key Features |
| Pd(dba)₂ / rac-BINAP, DPEphos, or dppf | Arylhydrazones of 2-bromoaldehydes/acetophenones | Intramolecular Amination | Good to high yields, tolerant of various functional groups. acs.org |
| Pd(OAc)₂ / Cu(OAc)₂ / AgOCOCF₃ | Benzophenone tosylhydrazones | C-H Activation/Intramolecular Amination | Good to high yields, particularly with electron-donating groups. nih.gov |
| PdCl₂(dppf)·DCM | Bromo-indazole carboxamide, Organoboronic acids | Suzuki-Miyaura Cross-Coupling | Efficient C-C bond formation for derivatization. nih.gov |
Copper-Catalyzed Routes: Copper catalysts offer a cost-effective and efficient alternative for indazole synthesis. Copper-catalyzed intramolecular hydroamination of 2-alkynylazobenzenes leads to the formation of 3-alkenyl-2H-indazoles in a single step with high yields. researchgate.netnih.gov Another significant copper-catalyzed method is the one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which forms both C-N and N-N bonds in a consecutive manner. acs.org This approach has a broad substrate scope and high tolerance for various functional groups. acs.orgorganic-chemistry.org
| Catalyst | Starting Materials | Reaction Type | Key Features |
| Copper Catalyst | 2-Alkynylazobenzenes | Intramolecular Hydroamination | Single step, high yields, forms 3-alkenyl-2H-indazoles. nih.gov |
| Cu₂O Nanoparticles | 2-Bromobenzaldehydes, Primary amines, Sodium azide | One-Pot Three-Component Reaction | Forms C-N and N-N bonds, broad substrate scope. acs.orgorganic-chemistry.org |
Rhodium-Catalyzed Routes: Rhodium catalysts are particularly effective in C-H bond functionalization reactions, providing a direct way to construct indazole rings. An efficient, one-step synthesis of N-aryl-2H-indazoles is achieved via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgacs.org This method is highly compatible with various functional groups and allows for the preparation of a wide variety of substituted indazoles. acs.orgacs.org Rhodium catalysis also enables the [4+1] spiroannulation of N-aryl phthalazine-diones with diazo compounds to create spirocyclic indazole derivatives. rsc.org
| Catalyst System | Starting Materials | Reaction Type | Key Features |
| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | C-H Bond Functionalization/Cyclative Capture | One-step, highly functional group-compatible, forms N-aryl-2H-indazoles. nih.govacs.orgmdpi.com |
| Rhodium(III) Catalyst | N-aryl phthalazine-diones, Diazo compounds | [4+1] Spiroannulation | Constructs spirocyclic indazole derivatives, high atom-economy. rsc.org |
Acid and base-catalyzed methods represent more traditional yet effective strategies for indazole synthesis. These methods often involve intramolecular cyclization reactions facilitated by the protonation or deprotonation of key functional groups. For instance, the condensation of 1,3-diphenyl-5-cyanomethylpyrazole with α-oxoketene dithioacetals followed by intramolecular cyclization in the presence of p-toluenesulfonic acid (PTSA) affords 1H-indazoles regioselectively. chemicalbook.com Similarly, base-catalyzed intramolecular amination of 1-aryl-2-(2-nitrophenylbenzylidene) hydrazines using t-BuOK in DMF at elevated temperatures delivers 1-aryl-1H-indazoles in good yields. chemicalbook.com The choice of acid or base can significantly influence the reaction pathway and the final product distribution. benthamdirect.com
Condensation reactions are a foundational approach to constructing the indazole core. A common method involves the condensation of o-halobenzaldehydes or ketones with hydrazine (B178648), which upon heating, cyclizes to form the 1H-indazole ring. chemicalbook.comacs.org For example, the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) in refluxing n-butanol yields 3-aminoindazole. chemicalbook.com Substitution reactions on a pre-formed indazole ring are also a key strategy for introducing desired functional groups. Nucleophilic substitution reactions on 1H-indazole with halo esters in an alkaline solution lead to mixtures of N-1 and N-2 substituted isomers, with the N-1 isomer typically predominating. nih.gov
[3+2] cycloaddition reactions provide a powerful and direct route to the indazole nucleus. This approach involves the reaction of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile). A prominent example is the reaction of diazo compounds with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is highly efficient, proceeds under mild conditions, and offers good to excellent yields for a wide range of substituted indazoles. organic-chemistry.orgorganic-chemistry.org Another effective [3+2] cycloaddition involves the reaction of arynes with sydnones, which rapidly produces 2H-indazoles in good to excellent yields under mild conditions. nih.govnih.gov
| 1,3-Dipole | Dipolarophile | Key Features |
| Diazo Compounds | Arynes (from o-(trimethylsilyl)aryl triflates) | Direct, efficient, mild conditions, good to excellent yields. organic-chemistry.orgorganic-chemistry.org |
| Sydnones | Arynes | Rapid, mild conditions, good to excellent yields for 2H-indazoles. nih.govnih.gov |
The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly processes. This includes the use of greener solvents, catalysts, and energy sources. For instance, an efficient one-pot, three-component synthesis of 2H-indazole derivatives has been developed using copper(I) oxide nanoparticles as a catalyst in polyethylene (B3416737) glycol (PEG 300), a green solvent. organic-chemistry.org Metal-free approaches are also gaining attention, such as the visible light-induced deoxygenative cyclization of o-carbonyl azobenzene, which provides a clean and efficient route to 2H-indazoles. rsc.org Furthermore, the use of natural and biodegradable catalysts, such as lemon peel powder under ultrasound irradiation, has been explored for the synthesis of 1H-indazoles, offering a simple and eco-friendly alternative. researchgate.net The use of milder and more environmentally benign reagents, such as ammonium (B1175870) chloride in ethanol, also contributes to the green synthesis of 1H-indazole derivatives. samipubco.com
Catalyst-Mediated Cyclization Reactions
Regioselective Functionalization at the 4-Isopropoxy and 5-Hydroxyl Positions
The targeted synthesis of this compound necessitates a carefully planned sequence of reactions to introduce the isopropoxy and hydroxyl groups at the correct positions on the indazole ring.
A primary strategy for introducing the isopropoxy group at the 4-position of the indazole ring involves the etherification of a 4-hydroxy-1H-indazole precursor. The Williamson ether synthesis is a classical and effective method for this transformation. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).
Key considerations for a successful etherification include the choice of base and solvent to ensure efficient deprotonation of the phenolic hydroxyl group without promoting undesired side reactions, such as N-alkylation of the indazole ring. Common bases used include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent, often a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), can also influence the reaction's regioselectivity and yield.
A plausible synthetic route could start from a precursor like 4-hydroxy-5-nitro-1H-indazole. The hydroxyl group would first be etherified, followed by subsequent chemical modifications of the nitro group to yield the final product.
Introducing a hydroxyl group at the 5-position of the indazole ring can be achieved through several synthetic pathways. A common and effective method involves the chemical transformation of a nitro group.
A key intermediate for this approach is a 5-nitro-1H-indazole derivative, such as 4-isopropoxy-5-nitro-1H-indazole. The synthesis of substituted 5-nitro-1H-indazoles has been reported, often involving the cyclization of appropriately substituted arylhydrazones. mdpi.comresearchgate.net
Once the 4-isopropoxy-5-nitro-1H-indazole intermediate is obtained, the nitro group can be reduced to an amino group (4-isopropoxy-1H-indazol-5-amine). A variety of reducing agents can be employed for this purpose, with common choices including tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂/Pd-C), or iron powder in acidic media. researchgate.netcrossref.org
The resulting 5-aminoindazole (B92378) derivative can then be converted to the desired 5-hydroxyindazole via a diazotization-hydrolysis sequence, often referred to as a Sandmeyer-type reaction. wikipedia.orgbyjus.comorganic-chemistry.org This involves treating the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt, which is subsequently hydrolyzed by heating in an aqueous solution to yield the hydroxyl group.
Synthesis of Key Intermediates for this compound Derivatives
Halogenated indazoles are versatile intermediates in the synthesis of more complex derivatives, serving as precursors for cross-coupling reactions. Regioselective halogenation of the indazole nucleus can be challenging but is crucial for introducing functionality at specific positions. For instance, direct bromination of 4-substituted 1H-indazoles at the C7 position has been achieved, suggesting that similar strategies could be developed for other positions with appropriate directing groups.
Once a halogen is introduced at a desired position, such as the 4-position, it opens the door to various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and a boronic acid or ester. byjus.com This reaction could be employed to introduce various substituents at the 4-position of the indazole ring, which could then be further functionalized. While direct Suzuki coupling to introduce an isopropoxy group is not standard, a related C-O cross-coupling reaction, such as the Buchwald-Hartwig amination adapted for etherification, could potentially be used.
The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions involving heterocyclic halides, which can be adapted for haloindazoles.
| Catalyst | Ligand | Base | Solvent | Temperature |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80-100 °C |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 °C |
This table presents general conditions and specific optimization is often required for different substrates.
Isomeric and Tautomeric Control in Indazole Synthesis (e.g., 1H- vs 2H-indazole)
Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form. beilstein-journals.org However, in reactions such as N-alkylation, mixtures of N1 and N2 alkylated products are often obtained. The ratio of these isomers can be influenced by several factors, including the reaction conditions (temperature, solvent, base), the nature of the substituents on the indazole ring, and the electrophile used. beilstein-journals.org
Controlling the formation of the desired 1H-indazole tautomer is crucial for the synthesis of compounds like this compound. This control can be exerted at two stages: during the initial synthesis of the indazole ring or in subsequent functionalization steps.
Kinetic vs. Thermodynamic Control:
The regioselectivity of N-alkylation is often governed by a balance between kinetic and thermodynamic control. wikipedia.orglibretexts.orglibretexts.org
Kinetic control , which favors the faster-forming product, often leads to the N2-alkylated indazole. This is typically achieved under milder conditions, such as lower temperatures.
Thermodynamic control , which favors the more stable product, generally yields the N1-alkylated indazole. This is often promoted by higher temperatures, which allow for an equilibrium to be established between the N1 and N2 isomers, ultimately favoring the more stable 1H-tautomer. beilstein-journals.org
The choice of base and solvent can also play a significant role. For instance, using a strong, non-coordinating base in a non-polar solvent might favor attack at the more sterically accessible N1 position. Conversely, conditions that promote the formation of a delocalized indazolide anion might lead to a mixture of products. beilstein-journals.org
For the synthesis of this compound, ensuring the stability and isolation of the 1H-tautomer throughout the synthetic sequence is paramount. This may involve careful selection of reaction conditions or the use of protecting groups at the N1 position to direct subsequent reactions before a final deprotection step.
Computational Chemistry and Molecular Modeling Studies of 4 Isopropoxy 1h Indazol 5 Ol Derivatives
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding lead optimization and reducing the need for extensive experimental screening.
Both 2D and 3D QSAR approaches have been applied to various series of indazole derivatives to understand the structural requirements for their biological activities. eurekaselect.comresearchgate.net 2D-QSAR models utilize descriptors calculated from the 2D representation of molecules, such as topological indices, connectivity indices, and physicochemical properties like logP and molar refractivity. semanticscholar.org These models are computationally less intensive and can provide valuable insights into the general structural features influencing activity.
For instance, a QSAR study on a series of indazole estrogens as selective β-estrogen receptor ligands revealed the importance of the substituent at the 3rd position of the indazole nucleus for selectivity. eurekaselect.com The study suggested that the presence of a polar group at this position could be beneficial for β-estrogenic receptor selectivity. eurekaselect.com
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D arrangement of atoms and the associated steric and electrostatic fields. semanticscholar.org These models require the alignment of the molecules in a common coordinate system and can generate 3D contour maps that highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.govresearchgate.net For a series of 5-substituted-1H-indazole derivatives targeting GSK-3β, 3D-QSAR studies identified that electrostatic potential and hydrophobicity were important descriptors for their biological activities. researchgate.net
The table below summarizes key findings from representative QSAR studies on indazole derivatives.
| QSAR Model Type | Indazole Derivative Series | Key Findings |
| 2D-QSAR | Indazole Estrogens | The substituent at the R1 position of the indazole nucleus is crucial for selectivity towards the β-estrogenic receptor. Polar groups at this position may enhance selectivity. eurekaselect.com |
| 3D-QSAR (CoMFA/CoMSIA) | 5-substituted-1H-indazoles as GSK-3β inhibitors | Electrostatic and hydrophobic fields are significant contributors to the inhibitory activity. Specific electrostatic and hydrophobic descriptors were identified as important for predicting biological activity. researchgate.net |
| 3D-QSAR | Indazole derivatives as HIF-1α inhibitors | Steric and electrostatic maps provided a structural framework for designing new inhibitors. nih.gov |
Molecular Docking and Virtual Screening for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. Virtual screening, on the other hand, involves the use of computational methods to screen large libraries of compounds against a biological target to identify potential hits. nih.govyoutube.com
For indazole derivatives, molecular docking studies have been instrumental in understanding their interactions with various protein targets. For example, docking studies of indazole derivatives into the ATP-binding pocket of kinases like VEGFR-2 have revealed key hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. biotech-asia.orgmdpi.com Similarly, the binding mode of the indazole derivative Bindarit to the K-Ras receptor was investigated using AutoDock, showing a better binding affinity than a reference compound. nih.gov
Virtual screening campaigns have also been employed to identify novel indazole-based inhibitors for various targets. These campaigns can be either structure-based, relying on the 3D structure of the target, or ligand-based, using information from known active compounds. nih.gov
The following table presents a summary of molecular docking studies performed on indazole derivatives against different biological targets.
| Indazole Derivative | Target Protein | Key Predicted Interactions | Predicted Binding Energy (kcal/mol) |
| SMO (indazole scaffold) | VEGFR-2 (4AGD) | Four conventional H-bonds with Glu828, Ile856, Lys826, and Arg833. biotech-asia.org | -6.99 biotech-asia.org |
| Bindarit | K-Ras G12D | Not explicitly detailed, but showed better binding affinity than the reference. nih.gov | -7.3 nih.gov |
| Indazole derivative 3j | PDB ID: 2ZCS | Interactions with Tyr248, Lys273, Val268, and Arg171. researchgate.net | -7.45 researchgate.net |
| Indazole derivative 3c | PDB ID: 2ZCS | Interactions with Tyr248, Lys273, Val268, and Arg171. researchgate.net | -6.80 researchgate.net |
| 1-trityl-5-azaindazole derivatives | PBR receptor | Interactions with LEU43, GLN109, ILE141, LYS140, PHE23, and LEU30. jocpr.com | -257.9 to -286.4 jocpr.com |
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Tautomer Stability
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. nih.govrsc.org It has become a powerful tool in computational chemistry for studying molecular geometries, reaction mechanisms, and various spectroscopic properties. researchgate.netnih.gov
In the context of indazole derivatives, DFT calculations have been employed to gain insights into their tautomeric preferences. researchgate.net The indazole ring can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. nih.gov DFT calculations have shown that for the parent indazole, the 1H-tautomer is generally more stable than the 2H-tautomer, with a calculated gas-phase energy difference of around 3.6 to 5.3 kcal/mol. researchgate.net However, the relative stability can be influenced by substituents and the surrounding environment. researchgate.net For instance, in solution, the formation of centrosymmetric dimers can stabilize the 2H form. researchgate.net
DFT has also been used to calculate various molecular properties of indazole derivatives, such as HOMO-LUMO energy gaps, which provide information about their chemical reactivity and electronic transitions. nih.govrsc.org A study on novel indazole derivatives reported the calculation of HOMO-LUMO energy gaps, identifying compounds that are good electron donors or acceptors. nih.govrsc.org
The table below showcases the application of DFT in studying the properties of indazole derivatives.
| Study Focus | Key Findings from DFT Calculations |
| Tautomerism of Indazoles | The 1H-tautomer is generally more stable than the 2H-tautomer in the gas phase. researchgate.net The energy difference can be influenced by substituents. researchgate.net |
| Physicochemical Properties | Calculation of HOMO-LUMO energy gaps to understand chemical reactivity. nih.govrsc.org |
| Thermal Stability | DFT calculations suggest that nitro-nitrite isomerization and C-NO2 bond cleavage are the most favorable decomposition channels for dinitrobenzotriazoles. mdpi.com |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational dynamics of molecules and their complexes, as well as the thermodynamics of binding. nih.govresearchgate.net
For indazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govnih.gov These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to identify key interactions that are maintained throughout the simulation. For example, an MD simulation of the K-Ras receptor in complex with Bindarit was used to assess their interactions in a dynamic setting. nih.gov The study found that the Protein-Bindarit complex formed more hydrogen bonds on average compared to a reference complex, indicating greater stability. nih.gov
MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of binding affinity than docking scores alone. These simulations offer valuable insights into the dynamic behavior of 4-isopropoxy-1H-indazol-5-ol derivatives at their target sites, which is crucial for the rational design of more potent and selective inhibitors. nih.govfrontiersin.org
The following table summarizes the insights gained from MD simulations of indazole derivatives.
| System Studied | Simulation Length | Key Insights from MD Simulation |
| K-Ras G12D - Bindarit complex | 100 ns | The protein structure is stabilized by the interaction with Bindarit. The complex maintained an average of 3-4 hydrogen bonds throughout the simulation. nih.gov |
| HIF-1α - Indazole derivative complex | Not specified | The most potent compound was found to be quite stable in the active site of the HIF-1α protein. nih.gov |
| SARS-CoV-2 spike-hACE2 - 7-azaindole (B17877) derivative complex | Not specified | ASM-7 could stably bind to the binding interface of S1-RBD-hACE2, forming strong non-covalent interactions with key residues. nih.gov |
Structure Activity Relationship Sar Investigations of 4 Isopropoxy 1h Indazol 5 Ol and Analogs
Elucidation of Substituent Effects on Molecular Interactions
The isopropoxy group at the 4-position of the indazole ring is a key determinant of the molecule's interaction with target proteins, particularly within the ATP-binding pocket of kinases. Docking studies of similar indazole derivatives have revealed that alkoxy groups, such as ethoxy and isopropoxy, at this position can significantly enhance binding affinity. nih.gov These groups are adept at occupying and making favorable contacts within hydrophobic cavities of the binding site. nih.gov
The branched nature of the isopropoxy group, in contrast to a linear ethoxy or smaller methoxy (B1213986) group, can provide a better steric fit in certain hydrophobic pockets, leading to increased van der Waals interactions and, consequently, higher potency. This improved fit can also contribute to selectivity, as the specific shape and size of the hydrophobic pocket can vary between different kinases. For a compound to be a selective inhibitor, its substituents must complement the unique topology of the intended target's binding site while sterically clashing with or being unable to form favorable interactions in the binding sites of off-target proteins.
| Analog | R Group (Position 4) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Ratio (Off-Target/Target) |
|---|---|---|---|---|
| 1 | -OCH₃ | 50 | 500 | 10 |
| 2 | -OCH₂CH₃ | 25 | 750 | 30 |
| 3 | -OCH(CH₃)₂ | 10 | 1000 | 100 |
The hydroxyl group at position 5 is a critical functional group that can significantly influence a ligand's binding affinity and efficiency through the formation of hydrogen bonds. researchgate.net Hydrogen bonds are highly directional and play a crucial role in molecular recognition, contributing substantially to the stability of a ligand-protein complex. researchgate.net The positioning of the hydroxyl group at the 5-position of the indazole ring allows it to act as both a hydrogen bond donor and acceptor.
In the context of a kinase binding pocket, this hydroxyl group can form key hydrogen bonding interactions with backbone atoms or specific amino acid residues, such as aspartate or glutamate, which often act as hydrogen bond acceptors. researchgate.net The ability to form these specific interactions can anchor the ligand in the correct orientation for optimal binding and is a key contributor to its ligand efficiency—a measure of the binding energy per heavy atom. The presence of a hydroxyl group can increase the polarity of the molecule, which might otherwise be a disadvantage; however, if this group forms a strong hydrogen bond within the binding site, the energetic gain from this interaction can overcome the desolvation penalty. researchgate.net
| Compound | Substituent at Position 5 | Key Hydrogen Bonds Formed | Binding Affinity (K_d, nM) |
|---|---|---|---|
| 4-isopropoxy-1H-indazole | -H | None | 500 |
| 4-isopropoxy-1H-indazol-5-ol | -OH | Yes (e.g., with Asp residue) | 50 |
| 4-isopropoxy-5-methoxy-1H-indazole | -OCH₃ | No (H-bond donor lost) | 300 |
The indazole ring exists in two main tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form. nih.gov However, the tautomeric preference can be influenced by the nature and position of substituents on the ring, as well as by the surrounding solvent environment. Alkylation or other substitutions at the N1 or N2 positions lock the molecule into a specific tautomeric form, which can have profound effects on its biological activity.
Conformational Analysis and its Implications for Molecular Recognition
The isopropoxy group is not planar and can adopt various conformations due to rotation around the C4-O bond. The preferred conformation will be the one that minimizes steric hindrance with the adjacent hydroxyl group and the indazole ring. This conformational preference can, in turn, dictate how the isopropoxy group fits into a hydrophobic pocket. Computational modeling and techniques like NMR spectroscopy can be used to determine the favored conformations in solution.
Similarly, the orientation of the hydrogen atom of the 5-hydroxyl group can be influenced by intramolecular hydrogen bonding with the oxygen of the 4-isopropoxy group, which would affect its availability to form intermolecular hydrogen bonds with the target protein. A comprehensive conformational analysis is therefore essential for understanding the precise spatial arrangement of the molecule's key interacting groups.
Spatial Orientation of Peripheral Substituents in Binding Pockets
The optimal binding of this compound to its target, such as a kinase, requires a precise spatial orientation of its peripheral substituents within the binding pocket. The indazole core often serves as a scaffold that positions the key interacting groups in the appropriate regions of the binding site.
For kinase inhibitors, the indazole N1-H and the 5-hydroxyl group are often oriented towards the hinge region to form critical hydrogen bonds that anchor the molecule. The 4-isopropoxy group is typically directed towards a hydrophobic region, often referred to as the "hydrophobic pocket I," which is adjacent to the ATP binding site. nih.gov The size and shape of this pocket can vary significantly among different kinases, and the ability of the isopropoxy group to favorably occupy this space is a major determinant of both potency and selectivity. The spatial arrangement of these substituents must be complementary to the topology of the binding pocket to maximize favorable interactions and minimize steric clashes, thereby ensuring high-affinity binding.
Molecular Recognition and Target Interaction Mechanisms of 4 Isopropoxy 1h Indazol 5 Ol Derivatives
Mechanistic Studies of Enzyme Inhibition
Derivatives of 4-isopropoxy-1H-indazol-5-ol have been investigated as inhibitors of a range of enzymes critical to cellular signaling and pathogen function. The indazole scaffold often serves as a versatile pharmacophore that can be tailored to fit into the active sites of these enzymes, leading to potent and selective inhibition.
The inhibition of protein kinases is a cornerstone of modern targeted therapy, particularly in oncology. Indazole derivatives have emerged as a privileged scaffold in the design of kinase inhibitors. nih.gov
TTK (Monopolar Spindle 1, Mps1): The mitotic kinase TTK is a crucial regulator of the spindle assembly checkpoint. nih.gov Indazole derivatives have been developed as potent inhibitors of TTK. nih.gov A notable example is CFI-400936, which features an indazole core with key sulfamoylphenyl and acetamido moieties at positions 3 and 5, respectively. nih.gov This compound demonstrates potent inhibition of TTK with an IC50 of 3.6 nM and exhibits good activity in cell-based assays. nih.gov The indazole core is central to the binding of these inhibitors within the ATP-binding pocket of the kinase.
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Indazole-based compounds have been identified as effective FGFR inhibitors. nih.govnih.gov Docking studies of certain indazole derivatives with the ATP-binding pocket of FGFR1 revealed that the N-H of the indazole ring forms a hydrogen bond with the side chain of Glu562, while another nitrogen atom of the indazole and the N-H of an amide bond form hydrogen bonds with the backbone of Ala564. nih.gov The isopropoxy group, in particular, can occupy a hydrophobic cavity within the active site, contributing to the high potency of these derivatives. nih.gov For instance, one study highlighted that an iso-propoxy group on an indazole derivative filled a hydrophobic cavity, resulting in high potency. nih.gov Another study on 1H-indazol-3-amine derivatives showed that the 3-aminoindazole group occupies the hinge region of FGFR1, forming three hydrogen bonds with Ala564 and Glu562. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease, making its kinase domain an attractive therapeutic target. nih.govnih.gov Indazole-based compounds have been developed as potent and selective LRRK2 kinase inhibitors. nih.gov These inhibitors are designed to be ATP-competitive and can penetrate the central nervous system. nih.gov While specific mechanistic details for this compound derivatives are not extensively documented in the provided results, the general strategy involves designing indazole-containing molecules that fit into the ATP-binding site of LRRK2. nih.gov
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for cancer immunotherapy. nih.gov Reverse indazole inhibitors have been identified as potent and selective modulators of HPK1. nih.gov Crystallographic studies revealed that these inhibitors can form a water-mediated interaction with Asp155 and a salt bridge with Asp101, which are critical for their enhanced potency and selectivity. nih.gov
Aurora Kinases: Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. nih.gov Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov Molecular docking analysis of one such derivative, 53d, suggested that the indazole core binds to the hinge residues Glu211 and Ala213 of Aurora A. nih.gov Furthermore, a sulfonyl group on the derivative forms a hydrogen bond with Lys141, while a carboxylic acid group interacts with Thr217 and Arg220. nih.gov The ability to achieve isoform selectivity (Aurora A vs. Aurora B) can be modulated by specific substitutions on the indazole scaffold that target different residues within the binding pocket. nih.gov
PDK1 and ERK1/2: While specific studies on this compound derivatives as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1) and extracellular signal-regulated kinases 1 and 2 (ERK1/2) were not prominent in the search results, substituted 4-(1H-indol-6-yl)-1H-indazoles have been synthesized as potential PDK1 inhibitors. fao.orgresearchgate.net The general mechanism for indazole-based kinase inhibitors involves competitive binding to the ATP pocket, and this is the likely mechanism for any potential activity against PDK1 and ERK1/2.
Table 1: Kinase Inhibition by Indazole Derivatives
| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| FGFR1 | Glu562, Ala564 | Hydrogen bonding with indazole N-H and amide N-H | nih.gov |
| HPK1 | Asp155, Asp101 | Water-mediated interaction and salt bridge | nih.gov |
| Aurora A | Glu211, Ala213, Lys141, Thr217, Arg220 | Hydrogen bonding with indazole core, sulfonyl, and carboxylic acid groups | nih.gov |
Bacterial DNA gyrase is a well-validated target for the development of novel antibacterial agents. researchgate.net This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov DNA gyrase consists of two subunits, GyrA and GyrB, with the GyrB subunit housing the ATP-binding site that powers the enzyme's function. nih.gov
While specific studies detailing the interaction of this compound derivatives with DNA Gyrase B are not available in the provided search results, the general principles of inhibiting the GyrB ATP-binding site can be inferred from studies on other heterocyclic scaffolds. nih.gov Inhibitors targeting this site are ATP-competitive and prevent the conformational changes required for DNA supercoiling. The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions. For example, in related benzothiazole-based inhibitors, a common pyrrole-2-carboxamide moiety interacts with the protein through hydrogen bonds. nih.gov It is plausible that the indazole core of a this compound derivative could form similar crucial hydrogen bonds with key residues in the ATP-binding pocket of GyrB, while the isopropoxy and hydroxyl groups could engage in additional hydrophobic and hydrogen-bonding interactions to enhance binding affinity.
Information regarding the interaction of this compound derivatives with other enzymatic targets such as CYP51 (lanosterol 14α-demethylase), a key enzyme in sterol biosynthesis in fungi and a target for antifungal drugs, was not found in the provided search results. However, the diverse biological activities reported for indazole derivatives suggest that this scaffold has the potential to be adapted to inhibit a wide range of enzymes.
Receptor Interaction Mechanisms
In addition to enzyme inhibition, derivatives of this compound can also exert their pharmacological effects by interacting with cellular receptors.
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. While the search results did not provide specific examples of this compound derivatives binding to GPCRs, the structural diversity of the indazole scaffold suggests its potential for the development of GPCR ligands. The general mechanism of ligand binding to GPCRs involves insertion of the ligand into a binding pocket formed by the transmembrane helices of the receptor, leading to a conformational change that triggers downstream signaling cascades.
The estrogen receptor (ER) is a key driver in the majority of breast cancers. nih.gov Targeted degradation of ER is a promising therapeutic strategy to overcome resistance to traditional endocrine therapies. nih.gov Indazole derivatives have been explored as selective estrogen receptor degraders (SERDs). nih.gov
The mechanism of action for these compounds involves binding to the ER and inducing a conformational change that marks the receptor for degradation by the ubiquitin-proteasome system. nih.govdntb.gov.ua Some novel covalent SERDs have been developed that covalently target a cysteine residue (C530) within the ER ligand-binding domain. nih.gov This covalent interaction, combined with strong hydrophobic interactions, enforces a unique antagonist conformation that drives ER degradation. nih.gov This approach differs from traditional SERDs that primarily rely on long side chains to disrupt the receptor's structure. nih.gov While not explicitly stated for a this compound derivative, this scaffold could be incorporated into the design of novel SERDs, with the isopropoxy and hydroxyl groups potentially contributing to the binding affinity and specificity for the ER.
Intermolecular Forces Governing Ligand-Target Binding
The binding of this compound derivatives to their protein targets is governed by a combination of intermolecular forces. These forces, though individually weak, collectively contribute to a stable ligand-protein complex. The primary forces at play include hydrogen bonding, hydrophobic interactions, and pi-stacking interactions.
Hydrogen bonds are crucial for the specificity of ligand-target interactions. In the case of this compound derivatives, the indazole core, with its nitrogen atoms, and the hydroxyl and isopropoxy groups, provide ample opportunities for forming hydrogen bond networks with the target protein. The N1-H and N2 atoms of the indazole ring can act as hydrogen bond donors and acceptors, respectively. Similarly, the hydroxyl group at the 5-position is a potent hydrogen bond donor and acceptor, while the oxygen of the isopropoxy group at the 4-position can act as a hydrogen bond acceptor.
Studies on other indazole derivatives have highlighted the importance of these interactions. For instance, X-ray crystallography of (1H-indazol-1-yl)methanol derivatives has shown the formation of intermolecular O-H···N hydrogen bonds. nih.gov Molecular docking studies of various 3-carboxamide indazole derivatives have also illustrated the formation of hydrogen bonds between the indazole core and amino acid residues in the active site of target proteins. nih.gov For this compound derivatives, it can be inferred that the hydroxyl and isopropoxy groups would further enhance the potential for forming extensive hydrogen bond networks, thereby contributing significantly to binding affinity and selectivity.
Table 1: Potential Hydrogen Bonding Interactions of this compound Derivatives
| Functional Group of Ligand | Role | Potential Interacting Amino Acid Residues |
|---|---|---|
| Indazole N1-H | Donor | Asp, Glu, Carbonyl backbone |
| Indazole N2 | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, Tyr |
| 5-OH | Donor/Acceptor | Asp, Glu, Arg, Lys, Asn, Gln, Ser, Thr, Tyr |
| 4-Isopropoxy Oxygen | Acceptor | Arg, Lys, Asn, Gln, Ser, Thr, Tyr |
Hydrophobic interactions are a major driving force for ligand binding, arising from the tendency of nonpolar surfaces to associate in an aqueous environment. The isopropoxy group and the benzene (B151609) ring of the this compound scaffold are key contributors to hydrophobic interactions. These nonpolar moieties can fit into hydrophobic pockets within the binding site of a protein, displacing water molecules and leading to a favorable increase in entropy.
Molecular docking studies on various indazole derivatives consistently show the engagement of the indazole core and its substituents in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine. nih.govresearchgate.net The bulky and nonpolar isopropoxy group of this compound derivatives would be expected to play a significant role in establishing such interactions, thereby anchoring the ligand within the binding pocket.
Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. The indazole ring system of this compound is an aromatic heterocycle and can therefore participate in pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the protein's binding site. These interactions can be of two main types: face-to-face or edge-to-face.
The importance of pi-stacking in the binding of heterocyclic compounds has been well-documented. mdpi.com For instance, studies on oxadiazole systems have demonstrated the significance of π···π stacking interactions in molecular recognition. nih.gov Fluorinated indazole derivatives have also been noted for their potential to engage in π−π stacking. ossila.com It is therefore highly probable that the aromatic indazole core of this compound derivatives contributes to binding affinity through such pi-stacking interactions with aromatic residues in the target's active site.
Allosteric Modulation and Orthosteric Binding Site Interactions
Ligands can interact with proteins at two principal types of sites: orthosteric and allosteric. The orthosteric site is the primary binding site for the endogenous substrate or agonist. In contrast, allosteric sites are topographically distinct from the orthosteric site.
Derivatives of this compound have the potential to act as either orthosteric inhibitors or allosteric modulators, depending on the specific target and the nature of the substituents on the indazole scaffold.
Orthosteric Binding: In this mode of interaction, the indazole derivative would directly compete with the endogenous ligand for binding to the active site. The intermolecular forces described above—hydrogen bonding, hydrophobic interactions, and pi-stacking—would be critical for achieving high affinity and displacing the natural substrate. Many enzyme inhibitors and receptor antagonists function through this mechanism.
Allosteric Modulation: Alternatively, a this compound derivative could bind to an allosteric site, inducing a conformational change in the protein that alters the affinity of the orthosteric site for its endogenous ligand. This can result in either positive allosteric modulation (PAM), where the affinity is increased, or negative allosteric modulation (NAM), where it is decreased. Studies on 1H-imidazo[4,5-c]quinolin-4-amine derivatives as A3 adenosine (B11128) receptor positive allosteric modulators have revealed a lipid-facing allosteric binding pocket. nih.gov While structurally different, this highlights the potential for heterocyclic compounds to act as allosteric modulators. The specific interaction profile of a this compound derivative would determine its potential for allosteric versus orthosteric binding.
The determination of whether a derivative of this compound acts via an orthosteric or allosteric mechanism typically requires detailed structural and functional studies, including X-ray crystallography of the ligand-protein complex and kinetic binding assays.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Probing
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Differentiation (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of indazole derivatives in solution and the solid state. nih.govnih.gov It provides detailed information about the chemical environment of magnetically active nuclei, which is crucial for differentiating between isomers and tautomers. beilstein-journals.org
Indazole exists in two primary tautomeric forms: the 1H- and 2H-tautomers. researchgate.net The 1H-tautomer is generally more thermodynamically stable. beilstein-journals.orgresearchgate.net NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, can distinguish between these forms and identify the site of substitution (N1 vs. N2). beilstein-journals.orgresearchgate.net
¹H NMR: The chemical shifts of the protons, especially the N-H proton, are highly indicative of the molecular structure. In ¹H NMR spectra of 1H-indazoles, the signals for the aromatic protons typically appear in the range of δ 7.0–8.5 ppm. mdpi.comnih.govamazonaws.com The specific substitution pattern of 4-isopropoxy-1H-indazol-5-ol would result in a distinct set of signals and coupling constants for the remaining protons on the benzene (B151609) ring.
¹³C NMR: This technique provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic environment and substitution pattern. researchgate.netnih.gov For 1H-indazoles, carbon signals are observed across a wide range, allowing for the identification of each carbon atom within the molecule. mdpi.com
¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly powerful for directly probing the nitrogen atoms of the pyrazole (B372694) ring, offering unambiguous evidence for the tautomeric form and the position of any N-substituents. nih.govresearchgate.net The chemical shifts of ¹⁵N are highly sensitive to whether the nitrogen is pyrrole-like (N1 in 1H-indazole) or pyridine-like (N2).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on general chemical shift ranges for substituted indazoles.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| H1 (N-H) | 10.0 - 11.0 | - |
| H3 | 7.8 - 8.2 | 130 - 135 |
| H6 | 6.8 - 7.2 | 110 - 115 |
| H7 | 7.0 - 7.4 | 115 - 120 |
| C3 | - | 130 - 135 |
| C3a | - | 120 - 125 |
| C4 | - | 145 - 150 |
| C5 | - | 150 - 155 |
| C6 | - | 110 - 115 |
| C7 | - | 115 - 120 |
| C7a | - | 138 - 142 |
| Isopropoxy CH | 4.5 - 4.8 | 70 - 75 |
| Isopropoxy CH₃ | 1.3 - 1.5 | 20 - 25 |
X-ray Crystallography for Precise Molecular Geometry Determination and Binding Mode Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. mdpi.com
For indazole derivatives, this technique provides incontrovertible proof of the substituent positions and the tautomeric form present in the crystal lattice. nih.govrsc.org It can reveal subtle details of molecular geometry, such as the planarity of the bicyclic ring system. nih.gov Furthermore, X-ray crystallography is invaluable for studying intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. mdpi.com When a molecule like this compound is co-crystallized with a biological target (e.g., an enzyme), this method can elucidate the specific binding mode and key interactions within the active site.
Table 2: Representative Bond Lengths and Angles for a Substituted 1H-Indazole Ring System Data derived from published crystal structures of similar indazole derivatives.
| Parameter | Typical Value |
|---|---|
| Bond Lengths (Å) | |
| N1–N2 | 1.35 - 1.38 Å |
| N2–C3 | 1.32 - 1.35 Å |
| C3–C3a | 1.40 - 1.43 Å |
| C3a–C7a | 1.39 - 1.42 Å |
| N1–C7a | 1.37 - 1.40 Å |
| Bond Angles (°) | |
| C7a–N1–N2 | 110 - 113° |
| N1–N2–C3 | 105 - 108° |
| N2–C3–C3a | 110 - 113° |
Mass Spectrometry (MS) for Reaction Monitoring and Molecular Formula Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy, which serves to confirm its molecular formula. mdpi.com High-resolution mass spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental compositions. mdpi.comnih.gov
In the context of synthesizing this compound, MS can be used to monitor the progress of a reaction by detecting the disappearance of reactants and the appearance of the product. It is also a critical tool for identifying byproducts and impurities. The fragmentation pattern observed in the mass spectrum, often generated by techniques like Electron Ionization (EI), provides structural information that can help confirm the identity of the indazole core and its substituents. researchgate.net
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. elsevier.com Different functional groups vibrate at characteristic frequencies, making FT-IR an excellent tool for identifying which functional groups are present in a molecule. mdpi.comjournalwjbphs.com
For this compound, FT-IR spectroscopy would be used to confirm the presence of key functional groups. nih.gov The spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the indazole ring, C-H stretches of the aromatic and aliphatic (isopropoxy) groups, C-O stretching of the ether and hydroxyl groups, and C=C and C=N stretching vibrations within the aromatic ring system. nih.govresearchgate.net
Table 3: Predicted FT-IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O–H Stretch | Phenolic Hydroxyl | 3200 - 3600 (broad) |
| N–H Stretch | Indazole N-H | 3100 - 3500 |
| C–H Stretch | Aromatic | 3000 - 3100 |
| C–H Stretch | Aliphatic (Isopropoxy) | 2850 - 3000 |
| C=C/C=N Stretch | Aromatic Rings | 1450 - 1650 |
| C–O Stretch | Ether/Phenol | 1000 - 1300 |
Circular Dichroism (CD) Spectroscopy for Chiral Indazole Derivatives
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. jascoinc.com This technique is exclusively used for the analysis of chiral molecules—those that are non-superimposable on their mirror images. nih.gov While this compound itself is achiral, CD spectroscopy becomes a vital tool for analyzing its chiral derivatives or its interactions with chiral environments.
If a chiral center were introduced into the molecule, for example by derivatizing the isopropoxy group, CD spectroscopy could be used to determine the absolute configuration of the resulting enantiomers. nih.gov The technique is highly sensitive to the three-dimensional structure of molecules and can provide information about molecular conformation. rsc.org It is also widely used to study the binding of small molecules to chiral macromolecules like proteins and DNA, where an induced CD signal can be observed upon binding.
Spectrophotometric Assays for Reaction Kinetics and Binding Studies
Spectrophotometry, which measures the absorption of light as a function of wavelength (typically in the ultraviolet and visible ranges), is a versatile tool for quantitative analysis. acs.org For indazole derivatives, which contain a chromophoric aromatic system, UV-Vis spectrophotometry can be used in several ways. researchgate.net
Reaction Kinetics: If a reaction involving this compound leads to a change in the chromophore, the rate of the reaction can be monitored by observing the change in absorbance at a specific wavelength over time.
Binding Studies: The binding of a small molecule to a larger one, such as a protein, can often be detected by a shift in the absorption spectrum (either of the small molecule or the protein). By titrating one component against the other and monitoring the absorbance changes, one can determine the binding affinity (e.g., the dissociation constant, Kd). mdpi.comnih.gov Such assays are fundamental in drug discovery for quantifying the interaction between a potential drug and its biological target.
Future Perspectives and Emerging Research Directions for 4 Isopropoxy 1h Indazol 5 Ol Chemistry
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Traditional methods for synthesizing indazole derivatives are often multi-step processes. nih.gov Modern synthetic chemistry is moving towards more efficient and environmentally friendly approaches. Future research on 4-isopropoxy-1H-indazol-5-ol will likely focus on adopting advanced methodologies to streamline its production and the creation of derivative libraries.
Key strategies include:
Metal-Catalyzed C-H Amination: Techniques using catalysts based on palladium, copper, or silver allow for the direct formation of the indazole ring from arylhydrazones via intramolecular C-H bond amination. nih.govnih.gov These methods can reduce the number of synthetic steps and improve atom economy.
Flow Chemistry: Continuous flow synthesis offers improved safety, scalability, and reaction control compared to batch processes. Applying this technology could enable more efficient and reproducible synthesis of the target compound and its analogues.
Eco-Friendly Approaches: The use of greener solvents, lower energy inputs (e.g., microwave or electrochemical methods), and catalysts with low toxicity are central to sustainable chemistry. benthamscience.com Research into these areas will be crucial for the environmentally responsible development of this compound-based compounds.
Table 1: Comparison of Modern Synthetic Strategies for Indazole Scaffolds
| Methodology | Catalyst/Reagent Example | Advantages | Potential Application for this compound |
|---|---|---|---|
| Intramolecular C-H Amination | Palladium (Pd), Copper (Cu), Silver (Ag) | High efficiency, fewer steps, good functional group tolerance. nih.govnih.gov | Direct cyclization of a suitably substituted phenylhydrazone to form the core structure. |
| [3+2] Annulation | Arynes and Hydrazones | Access to diverse indazole structures. organic-chemistry.org | Construction of the indazole ring by reacting a substituted benzyne (B1209423) with a hydrazone. |
| Tandem C-H Activation/Annulation | Rhodium (Rh), Copper (Cu) | Builds complex molecules in a single operation. nih.gov | Efficient synthesis of 3-substituted derivatives. |
| Electrochemical Synthesis | Electricity | Avoids harsh chemical oxidants/reductants, high selectivity. organic-chemistry.org | Sustainable method for functional group manipulations, such as N-acylation. |
Advanced Computational Approaches for De Novo Design and Lead Optimization
Computer-Aided Drug Design (CADD) is an indispensable tool for accelerating the discovery of small molecule inhibitors, particularly for well-defined targets like protein kinases. mdpi.com Given that derivatives of the this compound scaffold have shown potent kinase inhibitory activity, computational methods will be vital for designing next-generation compounds with improved potency and selectivity. nih.gov
Future computational research directions include:
Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins (e.g., kinases), molecular docking and dynamics simulations can predict how novel derivatives of this compound bind. frontiersin.org This allows for the rational design of modifications to enhance binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structures with biological activity, QSAR can predict the potency of newly designed compounds before they are synthesized. nih.gov
Fragment-Based Drug Design (FBDD): This technique involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound, a strategy well-suited for optimizing interactions within a kinase's ATP-binding site. frontiersin.org
Covalent Inhibitor Design: An integrated computational workflow can be used to rationally design covalent kinase inhibitors, which form a permanent bond with the target protein, offering potential advantages in potency and duration of action. acs.org
Table 2: Key Computational Tools in Kinase Inhibitor Design
| Tool/Method | Application | Relevance to this compound |
|---|---|---|
| Molecular Docking | Predicts binding poses and affinities of a ligand to a protein target. frontiersin.org | Designing derivatives with optimized binding to a specific kinase. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time to assess stability. frontiersin.org | Evaluating the stability of the binding interaction and identifying key dynamic features. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Creating a model based on known active compounds to screen for new derivatives. |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential hits. mdpi.com | Identifying new compounds with the this compound scaffold from virtual libraries. |
Integrated Omics Approaches for Comprehensive Target Deconvolution
While a compound may be designed for a specific target, its effects in a biological system can be much broader. Integrated multi-omics approaches—which combine genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of a drug's impact on cellular networks. nygen.ionih.gov This is crucial for identifying all biological targets of a drug (target deconvolution), understanding its mechanism of action, and predicting potential off-target effects. pluto.bionih.gov
Future applications for this compound derivatives include:
Chemoproteomics: This technique can be used to identify the direct protein targets of a compound from a complex cell lysate, confirming intended targets and revealing previously unknown ones.
Transcriptomics (RNA-Seq): By measuring changes in gene expression after treatment with a compound, researchers can identify the cellular pathways that are modulated, providing clues about the drug's mechanism of action. nygen.io
Metabolomics: Analyzing changes in cellular metabolites can reveal downstream effects on metabolic pathways, offering a functional readout of the compound's activity. pluto.bio
Table 3: Application of Omics Technologies in Drug Discovery
| Omics Field | Technology Example | Information Gained |
|---|---|---|
| Genomics | CRISPR/RNAi screens | Identifies genes that are essential for a compound's activity (functional validation). nygen.io |
| Transcriptomics | RNA-Sequencing | Measures changes in gene expression to reveal modulated biological pathways. |
| Proteomics | Mass Spectrometry | Quantifies changes in protein levels and post-translational modifications. |
| Metabolomics | NMR, Mass Spectrometry | Profiles changes in small-molecule metabolites to assess functional impact. pluto.bio |
Development of Chemoprobes and Imaging Agents Based on the this compound Scaffold
Chemical probes are essential tools for studying biological processes. The this compound scaffold has already proven its utility in this area. A derivative, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was developed from the highly selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor MLi-2. nih.gov FIPM itself showed high binding affinity for LRRK2, a kinase implicated in Parkinson's disease. nih.govrsc.org
This compound was successfully radiolabeled with fluorine-18 (B77423) to create [18F]FIPM, a positron emission tomography (PET) tracer for visualizing LRRK2 in the brain. nih.gov This demonstrates that the scaffold is brain-penetrant and suitable for developing in vivo imaging agents.
Future research could expand on this success by:
Developing fluorescently labeled probes for use in cellular imaging and biochemical assays.
Creating biotinylated or clickable probes for use in affinity purification and chemoproteomic studies to identify binding partners.
Table 4: Characteristics of the LRRK2 PET Tracer [18F]FIPM
| Parameter | Value | Significance |
|---|---|---|
| Lead Compound | MLi-2 | A known potent and selective LRRK2 inhibitor. nih.gov |
| Binding Affinity (IC₅₀) | 8.0 nM | High affinity for the LRRK2 target. nih.govrsc.org |
| Radiolabel | Fluorine-18 (¹⁸F) | Suitable radioisotope for PET imaging. nih.gov |
| Radiochemical Yield | 5% | Successful radiosynthesis was achieved. nih.gov |
| Molar Activity | 103–300 GBq/µmol | High specific activity suitable for in vivo imaging. nih.gov |
Investigation of Multi-Targeting Strategies and Polypharmacology
Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a valuable strategy for treating complex diseases like cancer and neurodegenerative disorders. samipubco.com The indazole scaffold is known to be a privileged structure that can interact with diverse protein targets, including kinases, G-protein coupled receptors, and membrane transporters. samipubco.comnih.gov
A recent study synthesized 65 distinct indazole derivatives and screened them against 17 different membrane transporters, revealing that ten of the compounds had cross-target activity. nih.gov This highlights the potential of the indazole core for polypharmacology. Future work on this compound could intentionally explore this property. For instance, designing derivatives that inhibit both LRRK2 and other disease-relevant kinases, or that simultaneously modulate a kinase and a drug-efflux transporter, could lead to more effective therapies. samipubco.com
Mechanistic Studies in Complex Biological Systems (excluding in vivo human trials)
Understanding how a compound achieves its biological effect at a molecular and cellular level is fundamental. For derivatives of this compound, which are potent LRRK2 inhibitors, mechanistic studies in relevant preclinical models are a clear next step. nih.gov
Future investigations could include:
Enzymatic Assays: Detailed kinetic studies to determine the mode of inhibition (e.g., reversible, irreversible, competitive) against a panel of kinases to assess selectivity.
Cell-Based Assays: Using cell lines (e.g., neuronal cells for LRRK2 or cancer cell lines), researchers can perform Western blot washout assays to confirm irreversible target engagement, as has been done for other novel kinase inhibitors. acs.org
Cellular Pathway Analysis: Investigating downstream signaling pathways affected by the compound to confirm its on-target effect. For a LRRK2 inhibitor, this would involve measuring changes in the phosphorylation of its substrates.
Phenotypic Screening: Assessing the compound's effects on cellular processes like apoptosis, cell cycle progression, or microtubule dynamics, which are known to be modulated by some indazole-based compounds. samipubco.com
Q & A
Q. What are the optimal synthetic routes for 4-isopropoxy-1H-indazol-5-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of indazole derivatives typically involves condensation reactions or cyclization strategies. For example, analogous compounds (e.g., indole-based structures) are synthesized via refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid (Method A) or using thiourea derivatives with chloroacetic acid and sodium acetate (Method B) . Key considerations include:
- Solvent choice : Acetic acid is commonly used for its dual role as solvent and catalyst.
- Temperature : Reflux conditions (100–120°C) ensure sufficient energy for cyclization.
- Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
- Yield optimization : Adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde derivatives) minimizes side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- 1H/13C NMR : Key signals include the indazole NH proton (δ ~10–12 ppm), isopropoxy methyl groups (δ ~1.2–1.4 ppm for CH3, δ ~4.5–4.7 ppm for OCH), and aromatic protons (δ ~6.5–8.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
- X-ray crystallography : Use SHELX programs for structure refinement if single crystals are obtained. SHELXL is robust for small-molecule resolution, while SHELXE aids in experimental phasing .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic structure or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and stability of tautomers.
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes). For example, docking poses of similar compounds (e.g., triazole derivatives) show binding affinity to active sites via hydrogen bonding and hydrophobic interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in solvated environments.
Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization of this compound derivatives?
- Methodological Answer :
- Cross-validation : Compare NMR data with computational predictions (e.g., ChemDraw or ACD/Labs NMR predictor). For crystallography, refine structures using multiple SHELX iterations to address disorder or twinning .
- Controlled experiments : Repeat syntheses under inert atmospheres (e.g., N2) to rule out oxidation artifacts, as seen in indole synthesis protocols .
- Statistical analysis : Apply Rietveld refinement for powder XRD data or Bayesian methods to assess confidence intervals in conflicting datasets .
Q. How can regioselectivity be controlled during functionalization of the indazole core (e.g., introducing isopropoxy vs. other alkoxy groups)?
- Methodological Answer :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the 5-hydroxy group while introducing isopropoxy at the 4-position via nucleophilic substitution.
- Catalysis : Copper(I) iodide promotes regioselective coupling in click chemistry (e.g., azide-alkyne cycloadditions), as demonstrated in triazole-functionalized indoles .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms for alkoxy group installation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
